

# An In-depth Technical Guide to the Physical and Chemical Properties of Picraline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Picraline*

Cat. No.: B12373661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Picraline** is a complex indole alkaloid of the akuammiline family, naturally occurring in plants of the *Alstonia* genus.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of **picraline**, alongside detailed experimental protocols for its isolation and for assays related to its biological activities. The information is curated to support research and drug development efforts involving this compound. While extensive data has been compiled, it is important to note that specific quantitative values for some physical properties, such as melting point and pKa, as well as detailed spectral data, are not widely available in publicly accessible literature. The protocols provided are based on established methodologies for similar compounds and assays and should be adapted and optimized for specific experimental conditions.

## Physical and Chemical Properties

**Picraline** presents as a powder and is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.<sup>[2]</sup>

## General and Structural Properties

| Property          | Value                                                                                                                                                                                                          | Source              |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>23</sub> H <sub>26</sub> N <sub>2</sub> O <sub>5</sub>                                                                                                                                                  | <a href="#">[1]</a> |
| Molecular Weight  | 410.47 g/mol                                                                                                                                                                                                   | <a href="#">[1]</a> |
| IUPAC Name        | methyl 19-<br>(acetyloxymethyl)-14-<br>ethylidene-18-oxa-2,12-<br>diazahexacyclo[9.6.1.1 <sup>9,15</sup> .0 <sup>1,9</sup> .<br>0 <sup>3,8</sup> .0 <sup>12,17</sup> ]nonadeca-3,5,7-<br>triene-19-carboxylate | <a href="#">[1]</a> |
| CAS Number        | 2671-32-1                                                                                                                                                                                                      |                     |
| Canonical SMILES  | CC=C1CN2C3CC1C(C45C3(N<br>C6=CC=CC=C64)OC2C5)<br>(COC(=O)C)C(=O)OC                                                                                                                                             |                     |
| InChI Key         | DXTJMQCRVFWNBD-<br>FTHDSKJGSA-N                                                                                                                                                                                |                     |

## Physicochemical Data

| Property      | Value                                                                       | Notes                                                                                             |
|---------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Melting Point | Data not available                                                          | The related alkaloid picrinine has a melting point of 224-225 °C.                                 |
| pKa           | Data not available                                                          | As an alkaloid with basic nitrogen atoms, picraline is expected to have a pKa in the basic range. |
| Solubility    | Soluble in Chloroform,<br>Dichloromethane, Ethyl<br>Acetate, DMSO, Acetone. |                                                                                                   |

## Spectroscopic Data

Detailed spectral data for **picraline**, including full <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra, are not readily available in the reviewed literature. Spectroscopic techniques are essential for the structural elucidation and confirmation of isolated **picraline**.

- <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are critical for determining the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of functional groups such as carbonyls (from the ester and acetyl groups), C-O bonds, and C-N bonds.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **picraline**, which aids in its identification.

## Biological Activity

**Picraline** has been identified as a biologically active compound with potential therapeutic applications.

## Opioid Receptor Binding

**Picraline** interacts with opioid receptors, showing varying affinities for the different subtypes. This suggests a potential role in pain management and related neurological pathways.

| Receptor Subtype        | K <sub>i</sub> (μM) |
|-------------------------|---------------------|
| μ-opioid receptor (MOR) | 132                 |
| κ-opioid receptor (KOR) | 2.38                |
| δ-opioid receptor (DOR) | 98.8                |

## SGLT Inhibitory Activity

**Picraline** and its derivatives have been shown to exhibit inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2). This is a significant area of interest for the development of novel treatments for diabetes.

## Experimental Protocols

The following sections provide detailed methodologies for the isolation of **picraline** and for assays to evaluate its biological activity. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

## Isolation of Picraline from *Alstonia macrophylla*

This protocol outlines a general procedure for the extraction and isolation of alkaloids, including **picraline**, from the leaves of *Alstonia macrophylla*.

### 3.1.1. Extraction

- Maceration: Air-dried and powdered leaves of *Alstonia macrophylla* are macerated with methanol at room temperature for 72 hours.
- Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- Acid-Base Extraction:
  - The crude extract is dissolved in 10% acetic acid.
  - The acidic solution is washed with n-hexane to remove non-polar compounds.
  - The aqueous layer is basified to pH 9-10 with ammonium hydroxide.
  - The basic solution is then extracted with chloroform or dichloromethane to yield the crude alkaloid fraction.

### 3.1.2. Chromatographic Separation

- Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel.
- Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with ethyl acetate and then methanol.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and

visualized under UV light and with Dragendorff's reagent.

- Further Purification: Fractions containing **picraline** are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

#### Workflow for Picraline Isolation



[Click to download full resolution via product page](#)

*Workflow for the isolation of **picraline**.*

## Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **picraline** for opioid receptors.

### 3.2.1. Materials

- Cell membranes expressing the opioid receptor of interest ( $\mu$ ,  $\kappa$ , or  $\delta$ ).
- Radioligand (e.g., [ $^3$ H]DAMGO for MOR, [ $^3$ H]U-69593 for KOR, [ $^3$ H]DPDPE for DOR).
- Unlabeled competitor (e.g., Naloxone for non-specific binding).
- **Picraline** (test compound).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.

### 3.2.2. Procedure

- Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of **picraline**. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

- Data Analysis: Calculate the specific binding and determine the  $IC_{50}$  value for **picraline**. The  $K_i$  value can then be calculated using the Cheng-Prusoff equation.

#### Opioid Receptor Competitive Binding Assay



[Click to download full resolution via product page](#)

*Workflow for an opioid receptor binding assay.*

## SGLT Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory effect of **picraline** on SGLT transporters.

### 3.3.1. Materials

- Cell line expressing the SGLT of interest (SGLT1 or SGLT2), e.g., HEK293 cells.
- Non-metabolizable radiolabeled glucose analog (e.g.,  $^{14}\text{C}$ - $\alpha$ -methyl-D-glucopyranoside, AMG).
- Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Lysis buffer.
- **Picraline** (test compound).
- Known SGLT inhibitor as a positive control (e.g., Phlorizin).

### 3.3.2. Procedure

- Cell Culture: Culture the cells in 96-well plates to confluence.
- Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of **picraline** or control compounds for a defined period (e.g., 15-30 minutes).
- Uptake: Add the radiolabeled glucose analog to initiate the uptake and incubate for a specific time (e.g., 30-60 minutes).
- Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Cell Lysis: Lyse the cells with lysis buffer.
- Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
- Data Analysis: Determine the concentration-dependent inhibition of glucose uptake by **picraline** and calculate the  $\text{IC}_{50}$  value.

## SGLT Inhibition Assay Workflow

[Click to download full resolution via product page](#)*Workflow for an SGLT inhibition assay.*

## Signaling Pathways

### Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to the observed physiological effects.



[Click to download full resolution via product page](#)

*Simplified GPCR signaling for opioid receptors.*

## Conclusion

**Picraline** is a promising natural product with demonstrated biological activities that warrant further investigation. This guide consolidates the currently available information on its physical and chemical properties, as well as relevant experimental protocols. While there are gaps in

the publicly available data, particularly concerning specific physicochemical constants and detailed spectral analyses, the provided information serves as a solid foundation for researchers and drug development professionals. Future work should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of **picraline**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Picraline | 2671-32-1 [smolecule.com]
- 2. Picraline | CAS:2671-32-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Picraline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373661#physical-and-chemical-properties-of-picraline]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)